molecular formula C22H21N5O6 B2797997 N-(3,4-dimethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1251587-55-9

N-(3,4-dimethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

Cat. No.: B2797997
CAS No.: 1251587-55-9
M. Wt: 451.439
InChI Key: CDFQSNVMOXQPRV-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazolopyrazine core, which is known for its biological activity and versatility in chemical synthesis.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

The primary target of this compound is the Ephrin type-B receptor 4 . This receptor plays a crucial role in various biological processes, including cell adhesion, migration, and proliferation.

Mode of Action

The compound interacts with its target by binding to the SH2 structural domain , inhibiting STAT3 phosphorylation , translocation, and downstream gene transcription . This interaction leads to changes in the cellular processes regulated by the Ephrin type-B receptor 4.

Biochemical Pathways

The affected pathways primarily involve the signal transducer and activator of transcription 3 (STAT3) pathway . The inhibition of STAT3 phosphorylation disrupts the normal signaling processes, leading to downstream effects on cell proliferation and survival.

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation and induction of apoptosis . This is achieved through the disruption of the STAT3 pathway and the subsequent effects on cell survival and growth .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential health effects. Without specific information, it’s difficult to provide a detailed safety assessment .

Future Directions

The future research directions for this compound could be quite diverse, depending on its properties and potential applications. It could be studied further to better understand its chemical reactivity, to optimize its synthesis, to explore its potential uses in various fields, or to investigate its safety and environmental impact .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolopyrazine core, followed by the introduction of the acetamide and phenyl groups. Common reagents used in these reactions include hydrazine derivatives, acyl chlorides, and phenol derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high-quality products suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: Known for its antimicrobial properties.

    Domiphen bromide: Used as a disinfectant and antiseptic.

    Palladium(II) acetate: Utilized as a catalyst in organic synthesis.

Uniqueness

N-(3,4-dimethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide stands out due to its unique triazolopyrazine core, which imparts distinct biological and chemical properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O6/c1-30-15-5-4-6-16(12-15)33-21-20-25-27(22(29)26(20)10-9-23-21)13-19(28)24-14-7-8-17(31-2)18(11-14)32-3/h4-12H,13H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFQSNVMOXQPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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